Product packaging for 2-Methoxy-1-phenylethanol(Cat. No.:CAS No. 3587-84-6)

2-Methoxy-1-phenylethanol

Cat. No.: B2815661
CAS No.: 3587-84-6
M. Wt: 152.193
InChI Key: DGDIVLMPQVYVGW-UHFFFAOYSA-N
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Description

Structural Features and Inherent Chirality

2-Methoxy-1-phenylethanol is a chiral organic compound with the molecular formula C₉H₁₂O₂. vulcanchem.comsynblock.comnih.gov Its structure consists of a phenyl group and a hydroxyl group attached to the first carbon (C1) of an ethanol (B145695) backbone, and a methoxy (B1213986) group (-OCH₃) attached to the second carbon (C2). The carbon atom bonded to the hydroxyl and phenyl groups (C1) is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images, or enantiomers. vulcanchem.com

These enantiomers are designated as (R)-2-methoxy-1-phenylethanol and (S)-2-methoxy-1-phenylethanol. nih.gov This chirality is a critical feature, as the stereochemical configuration significantly influences the molecule's interactions in asymmetric synthesis and enzymatic processes. The specific spatial arrangement of the substituents around the chiral center dictates its utility as a chiral building block or auxiliary in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. vulcanchem.comwikipedia.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₂O₂ synblock.comnih.gov
Molecular Weight 152.19 g/mol synblock.comnih.gov
IUPAC Name This compound nih.gov
Chirality Exists as (R) and (S) enantiomers nih.gov

| Physical Form | Liquid sigmaaldrich.com |

Significance in Contemporary Organic Synthesis and Biorefining Paradigms

The importance of this compound spans both traditional organic synthesis and emerging biorefinery technologies.

In organic synthesis , its chiral nature makes it a valuable precursor and intermediate. vulcanchem.com Enantiomerically pure forms of this compound serve as chiral building blocks for the synthesis of complex, optically active molecules. The stereocenter and functional groups (hydroxyl and methoxy) allow for a variety of chemical transformations, including oxidation to 2-methoxyacetophenone (B1211565) or reduction of the aromatic ring. The concept of using such chiral molecules to control the stereochemical outcome of a reaction is central to asymmetric synthesis, where a temporarily incorporated chiral unit, known as a chiral auxiliary, directs the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com

In the context of biorefining , this compound is a significant compound linked to the valorization of lignin (B12514952). Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a vast, underutilized source of renewable aromatic chemicals. researchgate.netrsc.org Research into lignin depolymerization has identified this compound and its structural analogs as key intermediates. Specifically, the catalytic hydrodeoxygenation and cleavage of the β-O-4 ether linkage, the most common bond in lignin, can yield monomeric phenols and related structures. researchgate.netresearchgate.net Studies often use model compounds like 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) to understand the mechanisms of C-O bond cleavage, which upon reaction can produce 1-phenylethanol (B42297) and other valuable aromatic monomers. researchgate.net This research is crucial for developing economically viable biorefineries that can convert raw biomass into high-value chemical feedstocks and fuels. rsc.orgrug.nl

Table 2: Example Products from Catalytic Conversion of Lignin Model Compound Reaction conditions involve the conversion of 2-(2-methoxyphenoxy)-1-phenylethanol over a Ni/CaO–H-ZSM-5(60) catalyst.

Product Selectivity (%)
1-Phenylethanol 30.9 researchgate.net
Ethylbenzene (B125841) 20.3 researchgate.net

Historical Context and Evolution of Research Interest

Interest in chiral alcohols like this compound is rooted in the development of asymmetric synthesis. The foundational work on chiral auxiliaries by researchers like E.J. Corey and B. Trost in the 1970s and 1980s established the principles of using chiral molecules to induce stereoselectivity in chemical reactions. wikipedia.org This spurred research into the synthesis and application of a wide range of chiral compounds, including β-amino alcohols and other functionalized ethanols, as intermediates for producing enantiopure pharmaceuticals. acs.orgrsc.org

More recently, the global push towards sustainable resources and a circular economy has shifted significant research focus towards biomass conversion. acs.org Lignin, long considered a low-value byproduct of the paper and pulp industries, emerged as a promising renewable feedstock for aromatic chemicals in the 21st century. researchgate.netrsc.org This led to a surge in studies on catalytic lignocellulose fractionation and the development of "lignin-first" biorefining strategies. rsc.orgrug.nl In this modern context, this compound and related structures became important not just as synthetic targets, but as key products and model compounds for understanding and optimizing the complex process of lignin depolymerization. researchgate.netacs.org The evolution of research interest thus mirrors a broader trend in chemistry, from a focus on petrochemical-based synthesis to the exploration of sustainable, bio-based chemical production. mdpi.comnih.gov

Overview of Key Research Areas and Future Directions

Current and future research involving this compound and its derivatives is concentrated in several key areas:

Advanced Catalysis for Lignin Valorization : A primary research thrust is the design of highly efficient and selective heterogeneous catalysts for the reductive catalytic fractionation (RCF) of lignin. rsc.org The goal is to maximize the yield of monomeric aromatics, including derivatives of 1-phenylethanol, from raw lignocellulosic biomass by precisely cleaving specific linkages like the β-O-4 bond while preventing undesirable condensation reactions. researchgate.netrug.nlacs.org

Enantioselective Synthesis and Biocatalysis : The development of more efficient and sustainable methods for producing enantiomerically pure this compound remains an active area. This includes optimizing asymmetric hydrogenation of prochiral ketones using novel chiral catalysts and exploring biocatalytic routes. vulcanchem.com Biocatalysis, using whole-cell systems or isolated enzymes, offers a green alternative for producing chiral alcohols and related aromatic compounds like 2-phenylethanol (B73330) from simple precursors. researchgate.netcjcatal.comresearchgate.net

Mechanistic Studies : Detailed mechanistic investigations into both lignin depolymerization and asymmetric synthesis are ongoing. researchgate.netacs.org Understanding the reaction pathways, transition states, and the role of solvents and catalysts at a molecular level is crucial for rationally designing more effective chemical processes. rsc.orgacs.org

Future research will likely focus on integrating these areas to create holistic biorefinery pipelines. This involves not only optimizing the initial conversion of biomass but also developing catalytic pathways to upgrade the resulting intermediates like this compound into a diverse range of value-added chemicals, polymers, and fuels, thereby enabling the full potential of lignocellulose as a sustainable feedstock. rug.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B2815661 2-Methoxy-1-phenylethanol CAS No. 3587-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIVLMPQVYVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3587-84-6
Record name 2-methoxy-1-phenylethan-1-ol
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Advanced Synthetic Methodologies and Mechanistic Investigations

Enantioselective and Stereocontrolled Synthesis of 2-Methoxy-1-phenylethanol and its Stereoisomers

The creation of a specific stereoisomer of this compound is paramount for its applications in asymmetric synthesis. To this end, several methodologies have been refined to produce the desired enantiomer with high purity.

Asymmetric Catalytic Routes: Ligand Design and Catalyst Performance

Asymmetric catalysis offers a direct and efficient pathway to enantiomerically enriched alcohols. The hydrogenation of α-methoxy ketones using chiral catalysts is a prominent example. For instance, the asymmetric hydrogenation of 2-methoxy-2-phenylethanone catalyzed by a ruthenium-(S)-BINAP complex under 50 bar of hydrogen pressure at 25°C for 24 hours in methanol (B129727) yields (R)-(-)-2-methoxy-2-phenylethanol. This method has demonstrated the ability to achieve high enantiomeric excess (ee) and good yields.

The design of the chiral ligand is critical for the success of these reactions. The (S)-BINAP ligand, with its axial chirality, plays a crucial role in directing the stereochemical outcome. It facilitates the preferential adsorption of hydrogen to one face of the ketone, specifically the re-face in this case. Furthermore, the steric influence of the methoxy (B1213986) group on the substrate enhances enantioselectivity by stabilizing the pro-R transition state.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)YieldReference
Ruthenium-(S)-BINAP2-Methoxy-2-phenylethanone(R)-(-)-2-Methoxy-2-phenylethanol92%78%

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries provides another robust strategy for stereocontrolled synthesis. These methods involve the temporary attachment of a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. rsc.org

A notable example involves the use of (R)-phenylglycinol as a chiral auxiliary. The synthesis begins with the condensation of 2-methoxy-2-phenylacetaldehyde with (R)-phenylglycinol to form a chiral imine. This intermediate is then selectively reduced, for example with L-Selectride®, to produce the (R,R)-diastereomer with high diastereomeric excess. The final step is an acidic cleavage of the auxiliary to afford (R)-(-)-2-methoxy-1-phenylethanol. This approach benefits from a high diastereomeric excess (>95% de), which often allows for purification through crystallization.

Pseudoephedrine and its analogue, pseudoephenamine, are also widely employed as effective chiral auxiliaries in asymmetric synthesis, providing access to a variety of enantiomerically enriched compounds. harvard.edu

Chiral AuxiliaryKey ReagentsProductEnantiomeric Excess (ee)YieldReference
(R)-PhenylglycinolL-Selectride®, Acidic Cleavage(R)-(-)-2-Methoxy-1-phenylethanol89%65%

Biocatalytic and Enzymatic Approaches: Enzyme Specificity and Substrate Limitations

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit high enantio- and regioselectivity. The kinetic resolution of racemic 2-methoxy-2-phenylethanol (B1584293) using lipases is a well-established biocatalytic method. chempedia.info

In a typical procedure, Candida antarctica lipase (B570770) B (CAL-B) is used to selectively acetylate one enantiomer in the racemic mixture. For instance, in the presence of vinyl acetate (B1210297) as an acyl donor, CAL-B preferentially acetylates the (S)-enantiomer, leaving the (R)-(-)-alcohol unreacted. chempedia.info The unreacted (R)-enantiomer can then be isolated with very high enantiomeric excess. The choice of solvent can be crucial; for example, toluene (B28343) can enhance enzyme stability and selectivity.

While biocatalytic methods offer excellent selectivity, they can have limitations related to substrate scope and enzyme specificity. The efficiency of the enzymatic reaction can be highly dependent on the structure of the substrate. unimi.itsrce.hr

EnzymeAcyl DonorUnreacted EnantiomerEnantiomeric Excess (ee)YieldReference
Candida antarctica lipase B (CAL-B)Vinyl Acetate(R)-(-)-2-Methoxy-2-phenylethanol>99%45%

Optical Resolution Techniques: Diastereomeric Salt Formation and Chromatographic Separations

Classical optical resolution remains a viable method for separating enantiomers. This technique often involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. rsc.org

For example, racemic 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid can be resolved by forming diastereomeric esters with (R)-1-phenylethanol. oup.com The separated diastereomers are then hydrolyzed to yield the enantiomerically pure acid and the chiral alcohol.

Chromatographic methods are also employed for the separation of enantiomers. Chiral stationary phases in high-performance liquid chromatography (HPLC) can effectively separate enantiomers. Alternatively, derivatization of the racemic alcohol with a chiral agent, such as (aS)-2′-methoxy-1,1′-binaphthyl-2-carbonyl chloride, can produce diastereomers that are separable on a standard silica (B1680970) gel column. oup.com

Regioselective and Chemoselective Synthetic Strategies

The synthesis of this compound often starts from styrene (B11656) oxide. The key challenge in this transformation is to control the regioselectivity of the ring-opening reaction.

Catalytic Ring-Opening Reactions of Styrene Oxides and Analogues

The reaction of styrene oxide with methanol can potentially yield two products: this compound (from attack at the benzylic carbon) and 2-methoxy-2-phenylethanol (from attack at the terminal carbon). The choice of catalyst is critical in directing the reaction towards the desired regioisomer. biosynth.com

Metal-organic frameworks (MOFs) have shown significant promise as heterogeneous catalysts for the regioselective ring-opening of epoxides. For instance, [Fe(BTC)] (BTC = 1,3,5-benzenetricarboxylate) has been demonstrated to be a highly active and selective catalyst for the reaction of styrene oxide with methanol, favoring the formation of 2-methoxy-2-phenylethanol with over 95% selectivity. lookchem.comthieme-connect.com The reaction proceeds through the coordination of the epoxide to the Lewis acidic metal centers in the MOF. lookchem.com Another MOF, MIP-202(Zr), has also shown excellent catalytic activity for the ring-opening of styrene oxide with methanol, achieving high conversion at room temperature. nih.gov

Porous organic polymers (POPs) containing metal centers, such as Fe-PPOP, also act as effective Lewis acid catalysts for the regioselective methanolysis of styrene oxide, leading to the formation of the corresponding β-methoxyalcohol. researchgate.net Additionally, poly(4-vinylpyridine) supported iodine has been shown to promote the ring-opening of epoxides with high regioselectivity under neutral conditions. rsc.org

CatalystNucleophileMajor ProductSelectivity/YieldReference
[Fe(BTC)]Methanol2-Methoxy-2-phenylethanol>95% selectivity lookchem.com
MIP-202(Zr)MethanolThis compound99% conversion nih.gov
Fe-PPOPMethanolβ-methoxyalcoholHigh regioselectivity researchgate.net
Poly(4-vinylpyridine) supported iodineMethanol2-Methoxy-2-phenylethanol92% yield rsc.org

Elucidation of Reaction Mechanisms in Synthesis

Understanding the detailed mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and controlling product selectivity.

In Grignard reactions, the initial product of the nucleophilic addition of the organometallic reagent to the carbonyl compound is a magnesium alkoxide intermediate. nih.gov For the synthesis from phenylmagnesium bromide and methoxyacetaldehyde, this intermediate is magnesium (2-methoxy-1-phenylethoxide) bromide. This species is stable until it is protonated during the acidic workup step to yield the final alcohol.

In biocatalytic routes, such as the oxidation of styrene, enzyme-substrate complexes are critical intermediates. For instance, styrene monooxygenase catalyzes the epoxidation of styrene to styrene oxide, which is a precursor for the formation of phenylacetaldehyde. unina.it The formation of productive and non-productive enzyme-substrate complexes dictates the reaction's regioselectivity and rate. d-nb.info

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing transition states and mapping the energy landscapes of reaction pathways. While specific DFT studies on the synthesis of this compound are limited, analyses of analogous reactions offer significant insights.

For the hydrogenation of ketones like acetophenone (B1666503), DFT calculations have been used to model the catalytic cycle. researchgate.netresearchgate.net These studies elucidate the structure of the transition state for the hydride transfer from the metal complex to the carbonyl carbon. For example, in the hydrogenation of acetophenone catalyzed by an iron pincer complex, the transition state involves a strong N-H···O hydrogen bond that directs and activates the substrate. researchgate.net The calculated energy difference between the diastereomeric transition states leading to the (S) and (R) alcohol products can accurately predict the experimentally observed enantioselectivity. researchgate.netresearchgate.net

In the context of epoxide ring-opening, such as the methanolysis of styrene oxide, the reaction mechanism involves Lewis acid activation of the epoxide oxygen, followed by nucleophilic attack by methanol. The transition state structures for attack at the benzylic versus the terminal carbon determine the regioselectivity of the reaction. The relative stability of these transition states, and thus the product distribution, is influenced by the catalyst and solvent. wikipedia.org

The energy landscape of a reaction describes the potential energy of the system as it progresses from reactants to products. For competing reactions, such as the methanolysis versus rearrangement of PPE, the landscape features multiple pathways with different activation barriers. The relative heights of these barriers determine which reaction is kinetically favored.

The distribution of products in a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orgiitd.ac.in Under kinetic control, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). Under thermodynamic control, the reaction is reversible, and the major product is the most stable one, as the system reaches equilibrium. libretexts.orgiitd.ac.in

The degradation of the lignin (B12514952) model compound 2-phenoxy-1-phenylethanol (B2873073) (PPE) provides a clear example of this principle. At lower temperatures (160–200 °C), the reaction is dominated by a rearrangement pathway, which is kinetically favored. rsc.orgcaltech.edu However, as the temperature is increased to above 220 °C, the acid-catalyzed methanolysis pathway, which leads to phenol (B47542) and the intermediate this compound, becomes competitive. rsc.orgcaltech.edu This suggests that at higher temperatures, the system has enough energy to overcome the activation barriers for both pathways, and the product distribution begins to reflect the thermodynamic stability of the products and intermediates. The reaction is driven towards equilibrium, a hallmark of thermodynamic control. mnstate.eduresearchgate.net

The kinetics of these reactions are also studied by monitoring reactant conversion and product formation over time. For the methanolysis of styrene oxide catalyzed by MOFs, reaction times can be optimized to achieve high conversion and selectivity. mnstate.edubham.ac.uk For example, with a specific sulfonated MOF catalyst, 99% conversion of styrene oxide with 100% selectivity to the ring-opened product was achieved in just 20 minutes. scribd.com Kinetic studies, including the determination of reaction orders and rate constants, are essential for designing efficient synthetic processes.

Exploration of Chemical Reactivity and Derivatization Strategies

Oxidation Chemistry of the Hydroxyl Group

The secondary alcohol functionality in 2-Methoxy-1-phenylethanol is a primary site for oxidation reactions, leading to the formation of carbonyl compounds. The selectivity and efficiency of these oxidations are highly dependent on the choice of oxidizing agents and catalysts.

The selective oxidation of this compound to its corresponding ketone, 2-methoxyacetophenone (B1211565), can be achieved using a range of oxidizing agents. Traditional reagents like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) are effective for this transformation.

Modern catalytic systems offer milder and more selective alternatives. For instance, manganese dioxide (MnO₂) can be used as a stoichiometric oxidant or as a catalyst in the presence of a co-oxidant like tert-butylhydroperoxide (TBHP) for the selective oxidation of secondary alcohols. academie-sciences.fr Nickel-based heterogeneous catalysts, such as those derived from Ni-Al hydrotalcite, have also demonstrated high activity and selectivity for the oxidation of benzylic alcohols to their corresponding carbonyl compounds using molecular oxygen. psu.edu Another efficient protocol involves the use of molecular iodine in the presence of potassium tert-butoxide. researchgate.net N,N-dibromo-p-toluenesulfonamide in acetonitrile (B52724) has also been reported as an effective reagent for the oxidation of various alcohols, including secondary benzylic alcohols like 1-phenylethanol (B42297), to their corresponding ketones with excellent yields. arkat-usa.org

In a comparative study, the oxidation of 1-(4-methoxyphenyl)ethanol, a structurally similar compound, showed lower conversion rates compared to other substituted phenylethanols when using a manganese-based catalyst system. rug.nl This suggests that the electronic nature of the substituents on the phenyl ring can influence the reaction rate. Specifically, electron-donating groups like methoxy (B1213986) can decrease the reaction velocity compared to electron-withdrawing groups like nitro. d-nb.info

Table 1: Reagents and Catalysts for the Oxidation of this compound

Reagent/Catalyst Product Observations
Chromium trioxide (CrO₃) 2-Methoxyacetophenone Effective oxidizing agent.
Potassium permanganate (KMnO₄) 2-Methoxyacetophenone Strong oxidizing agent.
Manganese dioxide (MnO₂) 2-Methoxyacetophenone Can be used stoichiometrically or catalytically. academie-sciences.fr
Ni-Al Hydrotalcite/O₂ 2-Methoxyacetophenone Highly active and selective heterogeneous catalyst. psu.edu
I₂/KOtBu 2-Methoxyacetophenone Efficient and mild protocol. researchgate.net
TsNBr₂/MeCN 2-Methoxyacetophenone Excellent yields for benzylic alcohols. arkat-usa.org

The stereochemistry of this compound can influence the selectivity of oxidation reactions, particularly in biocatalytic and chiral-catalyzed systems. While specific studies on the influence of stereochemistry on the oxidation of this compound are not extensively detailed in the provided results, general principles of stereoselective oxidation of secondary alcohols can be applied.

For instance, the enantioselective oxidation of racemic secondary alcohols can be achieved using chiral Mn(III)-salen complexes. nih.gov The mechanism of this reaction involves the formation of a Mn(V)-alkoxy species, where the stereochemical outcome is determined by the steric interactions in the transition state. nih.gov In such systems, one enantiomer of the alcohol reacts preferentially, leading to a kinetic resolution where the remaining unreacted alcohol is enriched in the other enantiomer.

Biocatalytic methods, employing whole-cell biocatalysts or isolated enzymes, are also powerful tools for stereoselective oxidations. For example, fungal strains have been used for the stereoselective oxidation of 2-phenylethanol (B73330), a related compound, to yield chiral products. researchgate.net The enantiomeric purity of the product is highly dependent on the specific biocatalyst and reaction conditions. researchgate.net Such biocatalytic systems can exhibit high enantioselectivity in the oxidation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

Reduction Chemistry of the Phenyl and Methoxy Moieties

The phenyl and methoxy groups of this compound can undergo reduction under specific catalytic conditions. Hydrodeoxygenation (HDO) is a key process in the upgrading of biomass-derived compounds, where C-O bonds are cleaved. researchgate.net In the context of lignin (B12514952) model compounds, which share structural similarities with this compound, catalytic hydroconversion is a significant area of research. researchgate.net

Studies on lignin model compounds like 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) have shown that catalytic systems such as Ni/CaO-H-ZSM-5 can effectively cleave C-O bonds. rsc.orgresearchgate.net The reaction pathways can lead to the formation of products like 1-phenylethanol and guaiacol (B22219) through initial hydrogenolysis. researchgate.net Increasing hydrogen pressure generally favors hydrogenation of the aromatic ring. rsc.org

Catalytic systems like Ni/BEA zeolite have been investigated for the hydrodeoxygenation of various phenolic and aromatic compounds, including those with methoxy groups. scilit.commdpi.comresearchgate.net These reactions can lead to the formation of cycloalkanes, which are valuable as biofuels. mdpi.com The conversion and product selectivity are dependent on the catalyst, reaction temperature, and hydrogen pressure. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The methoxy group of this compound can participate in substitution reactions, although these are generally less common than reactions at the hydroxyl group. The C-O bond of the methoxy group can be cleaved under certain conditions. For example, in studies of lignin model compounds, the cleavage of methoxy groups is a known reaction pathway during hydrodeoxygenation. rsc.org

Nucleophilic substitution at the carbon of the methoxy group is generally difficult. However, the ether linkage can be cleaved under harsh conditions. For instance, reaction with strong acids like HI can lead to the cleavage of the ether bond. smartachievers.online

The phenyl ring of this compound, activated by the ortho, para-directing methoxy group, is susceptible to electrophilic substitution reactions. prutor.aiiitk.ac.inwordpress.com However, the primary focus of derivatization strategies for this molecule typically involves the more reactive hydroxyl group. Friedel-Crafts reactions on anisole, a related compound, demonstrate that alkyl and acyl groups can be introduced at the ortho and para positions. smartachievers.online

Aromatic Functionalization

A common example of aromatic functionalization is nitration. While direct nitration studies on this compound are not extensively detailed, the reaction can be inferred from similar compounds. For instance, the nitration of 2-phenylethanol with concentrated nitric acid at low temperatures yields primarily the para-substituted product, 2-(4-nitrophenyl)ethyl nitrate. This regioselectivity is attributed to the electron-donating character of the ethyl alcohol side chain. Applying this principle to this compound, nitration would be expected to yield a mixture of ortho- and para-nitro substituted derivatives. The methoxy group within the side chain further influences the electronic environment but the primary directing effect comes from the alkyl group attached directly to the ring.

Mechanistically, an electrophile (E⁺) is generated (e.g., NO₂⁺ from nitric and sulfuric acids) and is attacked by the electron-rich π-system of the benzene (B151609) ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org A subsequent deprotonation from the site of substitution by a weak base restores the aromaticity of the ring, completing the substitution. libretexts.org

ReactionReagentsExpected Major ProductsReference
Nitration Conc. HNO₃, Conc. H₂SO₄2-Methoxy-1-(4-nitrophenyl)ethanol, 2-Methoxy-1-(2-nitrophenyl)ethanol
Halogenation Br₂, FeBr₃ or AlCl₃1-(4-Bromophenyl)-2-methoxyethanol, 1-(2-Bromophenyl)-2-methoxyethanol s3waas.gov.in
Friedel-Crafts Alkylation R-Cl, AlCl₃1-(4-Alkylphenyl)-2-methoxyethanol, 1-(2-Alkylphenyl)-2-methoxyethanol s3waas.gov.instackexchange.com
Friedel-Crafts Acylation R-COCl, AlCl₃1-(4-Acylphenyl)-2-methoxyethanol, 1-(2-Acylphenyl)-2-methoxyethanol s3waas.gov.in

Advanced Derivatization for Enhanced Functionality

The hydroxyl and methoxy functional groups of this compound are key sites for derivatization, enabling the synthesis of a wide array of molecules with enhanced or specialized properties.

The secondary alcohol group in this compound readily undergoes etherification and esterification.

Etherification involves the reaction of the hydroxyl group with an alkylating agent to form an ether linkage (-O-R). This transformation can be catalyzed by acids or metals. For instance, iron(III)-catalyzed etherification of benzylic alcohols, such as 1-phenylethanol, has been shown to be an effective method. acs.org This methodology is applicable to this compound for the synthesis of both symmetrical and unsymmetrical ethers under relatively mild conditions, often using catalysts like iron(III) triflate (Fe(OTf)₃). acs.org Another route to a related ether involves the ring-opening of styrene (B11656) oxide with methanol (B129727), catalyzed by a Lewis acid, which yields 2-methoxy-2-phenylethanol (B1584293). scispace.com

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This reaction is pivotal for creating derivatives and for resolving racemic mixtures of the alcohol. (R)-2-Methoxy-1-phenylethanol has been used as a chiral auxiliary in highly stereoselective asymmetric esterification reactions. oup.comoup.com In a notable example, the diphenylboric ester of (R)-2-methoxy-1-phenylethanol reacts with cyclic meso-dicarboxylic anhydrides in the presence of a catalytic amount of diphenylboryl triflate. oup.com This process achieves a highly efficient differentiation between two identical functional groups in the symmetric anhydride, leading to chiral diesters with high diastereomeric excess. oup.com The coordination of the methoxy group's oxygen atom to the boron center is believed to create a rigid five-membered ring structure, which is crucial for the effective chiral induction. oup.com

Enzymatic kinetic resolution via esterification is another powerful technique. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of racemic this compound, allowing for the separation of the R and S forms. researchgate.netchempedia.info

Reaction TypeSubstrate(s)Reagents/CatalystProduct TypeReference
Etherification This compound, Alcohol (R-OH)Fe(OTf)₃, NH₄ClUnsymmetrical Ether acs.org
Asymmetric Esterification (R)-2-Methoxy-1-phenylethanol, Cyclic meso-dicarboxylic anhydrideDiphenylboryl triflate, n-BuLiChiral Diester oup.comoup.com
Enzymatic Esterification Racemic this compound, Acyl donor (e.g., vinyl acetate)Candida antarctica lipase B (CALB)Enantiomerically enriched ester and alcohol researchgate.netchempedia.info

The bifunctional nature of this compound (containing a reactive hydroxyl group and an aromatic ring) makes its derivatives suitable as monomers for polymerization. The structure is analogous to β-O-4 linkages found in lignin, a natural polymer. nih.govresearchgate.net

Derivatization strategies can introduce polymerizable functionalities onto the molecule. For example, the hydroxyl group can be converted into a group capable of participating in step-growth polymerization. A related lignin model compound, 2-phenoxy-1-phenylethanol (B2873073), has been used in oxidative amidation reactions with various amines to produce secondary amides in good to excellent yields. nih.gov This reaction demonstrates a pathway to forming amide linkages, which are the basis for polyamides. By analogy, derivatives of this compound could be similarly converted into amide-containing monomers.

Furthermore, the molecule can be incorporated into polymer structures for specific applications, such as catalysis. For example, derivatives of tri(2-pyridyl)methanol have been grafted onto chloromethylated polystyrene polymers. scispace.com These polymer-supported ligands can then complex with metals like iron(III) to create recyclable catalysts. scispace.com Given its functional groups, this compound could be similarly attached to a polymer backbone via its hydroxyl group or through functionalization of its aromatic ring, creating a polymer-supported chiral auxiliary or catalyst. The use of 4-amino-TEMPO immobilized on polymer monoliths for the oxidation of various alcohols, including 2-phenylethanol and (+/-)-1-phenylethanol, highlights a strategy where alcohol derivatives are integral to creating functional polymeric materials. mdpi.comnih.gov

Catalytic Roles and Mechanisms in Biomass Valorization and Organic Transformations

Participation in Lignin (B12514952) Depolymerization Pathways

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a promising renewable source for aromatic chemicals. The effective cleavage of its robust ether linkages, particularly the β-O-4 bond which is the most abundant, is a primary goal in biomass valorization.

The depolymerization of lignin often targets the β-O-4 aryl ether linkages. While many catalytic routes lead to products like acetophenone (B1666503) and phenol (B47542), specific pathways can yield 2-Methoxy-1-phenylethanol as a key intermediate.

Studies using lignin model compounds, such as 2-phenoxy-1-phenylethanol (B2873073), have shown that under certain conditions, a distinct reaction pathway emerges. In the presence of an acid catalyst in a methanol (B129727) solvent, a process known as methanolysis competes with other reaction pathways, especially at temperatures above 220°C. rsc.org This methanolysis route leads directly to the formation of phenol and this compound as an intermediate product. rsc.org This intermediate can then undergo further reactions, such as methylation to form 1,2-dimethoxyethylbenzene or dehydration to yield 2-methoxyvinylbenzene. rsc.org The identification of this compound as an intermediate is crucial for understanding the complete reaction network of lignin depolymerization and for designing processes that can be tailored to produce specific aromatic chemicals.

A wide array of both heterogeneous and homogeneous catalysts has been developed to efficiently cleave the β-O-4 ether bond in lignin model compounds. These systems operate under various conditions and exhibit different product selectivities.

Homogeneous catalysts , such as metal triflates and ruthenium-xantphos complexes, are effective in solution. Metal triflates, for instance, can cleave β-O-4 linkages and work synergistically with heterogeneous catalysts like Palladium on carbon (Pd/C) for the comprehensive conversion of lignin fragments. tue.nl Ruthenium-xantphos systems have been shown to convert 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) into acetophenone and guaiacol (B22219) with high yield. nih.gov

Heterogeneous catalysts are often favored for their ease of separation and recycling. These solid catalysts include various metals supported on different materials. For example, nickel supported on CaO-H-ZSM-5 has demonstrated high conversion of β-O-4 model compounds into monomers like ethylbenzene (B125841), 1-phenylethanol (B42297), and guaiacol. researchgate.net Bimetallic nanoparticles, such as Pd-Ni supported on metal-organic frameworks (MOFs), have also been developed for the selective cleavage of these linkages without the need for an external hydrogen donor. researchgate.net The choice of catalyst and support material is critical, as it influences the reaction pathway and the distribution of the final products. rsc.orgtue.nl

Below is a table summarizing various catalytic systems used for the conversion of β-O-4 lignin model compounds.

Catalyst SystemTypeModel CompoundKey ProductsReference(s)
Co-Zn-betaHeterogeneous2-Phenoxy-1-phenylethanolPhenol, 2-Phenylethanol (B73330), p-Hydroxystilbene rsc.org
Pd/C + Al(III)-triflateHetero/HomoGuaiacylglycerol-β-guaiacyl etherAlkylmethoxyphenols tue.nl
Ru(H)₂(CO)(PPh₃)(xantphos)Homogeneous2-(2-Methoxyphenoxy)-1-phenylethanolAcetophenone, Guaiacol nih.gov
Ni/CaO-H-ZSM-5Heterogeneous2-(2-Methoxyphenoxy)-1-phenylethanolEthylbenzene, 1-Phenylethanol, Guaiacol researchgate.netresearchgate.net
Pd₁Ni₄/MIL-100(Fe)HeterogeneousLignin model compoundsPhenols, Acetophenones researchgate.net

Understanding the reaction mechanisms of C-O bond cleavage is fundamental to optimizing lignin depolymerization processes. Several distinct mechanistic pathways have been elucidated through experimental and computational studies.

A common mechanism in catalytic hydrogenolysis involves a dehydrogenation-hydrogenolysis sequence . Here, the alcohol group on the lignin model compound (at the α-carbon) is first dehydrogenated by the catalyst to form a ketone intermediate. This ketone then undergoes the crucial C-O ether bond cleavage. nih.govacs.org

Acid-catalyzed pathways offer alternative routes. As mentioned, acid-catalyzed methanolysis can occur, proceeding through a this compound intermediate. rsc.org Another acid-catalyzed mechanism involves an intramolecular rearrangement of the alkyl-aryl ether to form a C-C linked intermediate, such as 2-(4-hydroxyphenyl)-1-phenylethanol, which subsequently dehydrates. rsc.org Computational studies have provided deeper insight, showing that acid catalysts play a key role as proton-transfer bridges in these reactions and helping to determine the energy barriers for different steps. acs.org

Furthermore, biological pathways for ether cleavage exist. For example, the anaerobic bacterium Acetobacterium sp. can convert 2-phenoxyethanol (B1175444) to phenol and acetaldehyde (B116499) through a process resembling a diol dehydratase mechanism. nih.gov These diverse mechanisms highlight the versatility of approaches available for breaking down the complex structure of lignin.

Application in Asymmetric Catalysis Beyond its Synthesis

The chiral nature of this compound, which possesses a stereogenic center at the carbon bearing the hydroxyl group, makes it a valuable molecule in the field of asymmetric synthesis. Its enantiomerically pure forms are used to control the stereochemical outcome of chemical reactions.

Enantiomerically pure (R)-2-Methoxy-1-phenylethanol serves as a chiral auxiliary . A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct a subsequent reaction to produce a specific stereoisomer. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org

This strategy has been successfully applied in the pharmaceutical industry. For example, (R)-2-Methoxy-2-phenylethanol is used as a chiral auxiliary in the synthesis of optically active 1,4-dihydropyridines, a class of compounds that includes important drugs like amlodipine. sigmaaldrich.com It also serves as a precursor for other complex chiral molecules. For instance, it can be used to prepare key intermediates for C4-symmetric resorcinarenes or to synthesize N-substituents for potent opioid receptor agonists. sigmaaldrich.com Its role as a foundational chiral building block makes it a versatile tool for creating complex molecular architectures with high stereochemical control.

While most commonly used as a chiral auxiliary that is directly attached to the substrate, the principles of chirality inherent in this compound can be extended to mediate enantioselective transformations. When used as an auxiliary, it directs the stereochemical course of reactions such as alkylations and aldol (B89426) reactions by creating a chiral environment around the reaction center. wikipedia.org

For example, when attached to a carbonyl compound, the bulky phenyl group and the specific conformation locked in by the methoxy (B1213986) group can effectively shield one face of the resulting enolate. This steric hindrance forces an incoming electrophile, such as an alkyl halide, to approach from the less hindered face, resulting in the formation of one enantiomer in preference to the other. wikipedia.org Similarly, (S)-2-methoxy-2-phenylethanol has been employed as a chiral probe to determine the absolute configuration of other chiral molecules, such as the active enantiomer of amlodipine. sigmaaldrich.com Although its use in forming a detachable catalytic ligand is less documented, its application as a chiral auxiliary is a well-established method for achieving high enantioselectivity in the synthesis of a wide range of chemical compounds. sigmaaldrich.com

Enzymatic Transformation and Biocatalytic Insights

The enzymatic transformation of this compound and its precursors represents a key area of interest in biocatalysis, offering pathways to chiral compounds and value-added chemicals. The specificity and efficiency of enzymes, particularly oxidoreductases, are central to these transformations.

Substrate Recognition and Conversion by Oxidoreductases (e.g., Alcohol Dehydrogenase)

Oxidoreductases, such as alcohol dehydrogenases (ADHs), are pivotal in the synthesis of chiral alcohols through the stereoselective reduction of corresponding ketones. The recognition and conversion of substrates by these enzymes are highly dependent on the substrate's structural and electronic properties.

Research into bienzymatic cascade reactions provides significant insights into the enzymatic conversion of substrates structurally related to this compound. In one such system, an unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) oxidizes ethylbenzene derivatives to their corresponding acetophenones. d-nb.infonih.gov Subsequently, an alcohol dehydrogenase reduces the ketone intermediate to the desired chiral phenylethanol. d-nb.infonih.gov Two ADHs are often used for this second step: the (S)-selective ADH from Rhodococcus ruber (ADH-A) and the (R)-selective ADH from Lactobacillus kefir (LkADH). d-nb.info

Studies using this cascade on various substituted ethylbenzenes have revealed challenges associated with methoxy-substituted precursors. While many ethylbenzene derivatives were successfully converted into chiral alcohols with high enantiomeric excess, the ortho-methoxy derivative proved to be a difficult substrate. nih.gov When 2-methoxyacetophenone (B1211565) was the intermediate, low concentrations of the corresponding (R)-alcohol were observed. nih.gov This suggests that both LkADH and ADH-A exhibit low to no activity towards this specific ketone intermediate. nih.gov The steric hindrance or electronic effects imposed by the methoxy group at the ortho position likely impede the substrate's ability to bind effectively within the active site of these particular alcohol dehydrogenases, thus hindering its conversion. nih.gov

In contrast, the para-methoxy derivative was converted, although an unexpected (R)-enantiomeric product was formed with the typically (S)-selective ADH-A, a phenomenon not fully understood. nih.gov These findings underscore the profound influence that substituent position has on substrate recognition and conversion efficiency by alcohol dehydrogenases.

Table 1: One-Pot Two-Step Conversion of Ethylbenzene Derivatives to Phenylethanols using Peroxygenase and Alcohol Dehydrogenases nih.gov

Enzyme-Substrate Interactions and Biocatalyst Engineering

The challenges observed in the enzymatic conversion of 2-methoxyacetophenone highlight the critical nature of enzyme-substrate interactions. The active site of an enzyme is a finely tuned three-dimensional environment where substrate binding and catalysis occur. For alcohol dehydrogenases, the productive binding of a ketone requires a specific orientation that allows for the transfer of a hydride ion from the cofactor (NADH or NADPH) to the carbonyl carbon. mlbke.com

The low conversion of the o-methoxy derivative by ADH-A and LkADH strongly implies an unfavorable interaction within the active site. nih.gov The methoxy group, being relatively bulky, may cause steric clashes that prevent the ketone from adopting the necessary conformation for reduction. Alternatively, electronic effects from the methoxy group could alter the reactivity of the carbonyl group, making it a less favorable substrate.

To overcome such limitations, biocatalyst engineering offers a powerful approach. By modifying the amino acid sequence of an enzyme, its substrate specificity, activity, and stability can be altered. For instance, the engineering of aryl-alcohol oxidase (AAO) has been shown to switch its substrate preference and enhance its ability to oxidize secondary benzyl (B1604629) alcohols. researchgate.net Through targeted mutations of residues lining the active site, the enzyme's catalytic efficiency can be dramatically improved for previously disfavored substrates. researchgate.net

A similar strategy could be employed for alcohol dehydrogenases to improve their efficacy towards sterically demanding substrates like 2-methoxyacetophenone. By identifying key amino acid residues in the active site that interact with the substrate, site-directed mutagenesis or directed evolution could be used to create enzyme variants with a larger binding pocket or more favorable electronic environment to accommodate the methoxy group. This approach could unlock the efficient biocatalytic production of enantiomerically pure this compound, a valuable chiral building block.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of 2-Methoxy-1-phenylethanol, offering profound insights into its molecular framework.

Multi-dimensional NMR for Comprehensive Structural Assignment

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. researchgate.netscience.gov These experiments reveal through-bond and through-space correlations between nuclei, allowing for a complete and accurate mapping of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the methine proton (at C1) and the methylene (B1212753) protons (at C2), as well as between the methylene protons and the methoxy (B1213986) protons. This establishes the connectivity of the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the methine proton signal will correlate with the C1 carbon signal, and the methylene proton signals will correlate with the C2 carbon signal.

A representative summary of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values can vary slightly depending on the solvent and experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (Methine)~4.8~75
C2 (Methylene)~3.5~60
Methoxy (CH₃)~3.3~59
Phenyl (Aromatic)7.2 - 7.4126 - 129 (and a quaternary carbon around 140)
Hydroxyl (OH)Variable-

Chiral NMR Shift Reagents for Enantiomeric Purity Determination

Determining the enantiomeric purity of chiral molecules like this compound is critical, and NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) provides a powerful method for this analysis. researchgate.netresearchgate.net

When a chiral reagent is added to a racemic or scalemic mixture of this compound, it forms transient diastereomeric complexes. harvard.edu These diastereomers have different magnetic environments, leading to the separation of NMR signals for the two enantiomers, a phenomenon known as chemical shift non-equivalence. wikipedia.org The integration of these separated signals allows for the quantification of the enantiomeric excess (ee). fordham.edu

Commonly used chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives. wikipedia.org These agents react with the hydroxyl group of this compound to form diastereomeric esters, which can then be analyzed by ¹H or ¹⁹F NMR. cdnsciencepub.com Chiral solvating agents, such as (R)- or (S)-1-phenylethanol, can also be used to induce chemical shift differences through the formation of transient diastereomeric solvates. ethz.ch

Vibrational Spectroscopy: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. researchgate.net

Characteristic Band Assignments and Conformational Analysis

The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups. mdpi.com

O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3600-3200 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methine, methylene, and methoxy groups are observed just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the alcohol and ether functionalities typically appear in the fingerprint region, between 1260 and 1000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the phenyl ring are observed in the 1600-1450 cm⁻¹ region.

Conformational analysis of related molecules like 2-phenylethanol (B73330) has shown that the molecule exists in different conformations (gauche and anti) due to rotation around the C-C and C-O bonds. researchgate.net The introduction of the methoxy group in this compound adds another layer of complexity to its conformational landscape. Computational studies, often combined with experimental vibrational data, can help to identify the most stable conformers and their relative populations. rsc.org

Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency (cm⁻¹)
O-H Stretch3600-3200
Aromatic C-H Stretch>3000
Aliphatic C-H Stretch<3000
Aromatic C=C Stretch1600-1450
C-O Stretch (Alcohol, Ether)1260-1000

In Situ Spectroscopic Monitoring of Reactions

FT-IR and Raman spectroscopy can be employed for the in situ monitoring of chemical reactions involving this compound. acs.org This allows for real-time tracking of the concentrations of reactants, intermediates, and products, providing valuable kinetic and mechanistic information. For example, in the synthesis of this compound via the reduction of 2-methoxyacetophenone (B1211565), one could monitor the disappearance of the ketone's carbonyl stretch (around 1700 cm⁻¹) and the appearance of the alcohol's O-H stretch. Similarly, in oxidation reactions, the disappearance of the O-H stretch and the appearance of a new carbonyl signal can be followed. researchgate.net

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, this compound (molecular weight 152.19 g/mol ) undergoes characteristic fragmentation. nih.govchemspider.comuni.lu The analysis of these fragments provides clues about the molecule's structure. Common fragmentation pathways for alcohols and ethers include:

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom. For this compound, this could involve the loss of the methoxy group or the cleavage of the C1-C2 bond.

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols.

Loss of a Methoxy Radical: Cleavage of the C2-O bond can lead to the loss of a methoxy radical (•OCH₃).

A plausible fragmentation pathway for this compound could involve the initial loss of a methoxy radical to form a stable benzylic cation, which would then undergo further fragmentation. The exact fragmentation pattern can depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). A detailed analysis of the mass spectrum, including the accurate mass measurement of the fragments, can confirm the identity and structure of the compound. gre.ac.uk For related phenylethanol derivatives, fragmentation often leads to characteristic ions like the tropylium (B1234903) ion (m/z 91) or ions resulting from cleavage of the ethanol (B145695) side chain. tandfonline.com

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretical exact mass calculated from its molecular formula, C₉H₁₂O₂.

The theoretical monoisotopic mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). A close match between the measured mass and the theoretical mass, typically within a few parts per million (ppm), serves as unequivocal evidence for the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govnih.gov

Table 1: Elemental Composition Data for this compound from HRMS

ParameterValueSource
Molecular FormulaC₉H₁₂O₂ nih.govchemspider.com
Theoretical Exact Mass152.083729621 Da nih.govnih.gov
Primary ApplicationUnambiguous confirmation of elemental composition.
Key AdvantageHigh precision and accuracy, differentiating between isobaric compounds.

This table presents the theoretical exact mass for this compound. Experimental values obtained via HRMS would be expected to align closely with this figure.

Tandem Mass Spectrometry for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful tool used to determine the structure of a molecule by analyzing its fragmentation patterns. In the context of this compound, this technique is particularly valuable for characterizing its derivatives. The process involves selecting the molecular ion (or a specific adduct ion) of the derivatized compound, subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions.

For instance, after derivatization of the hydroxyl group, the resulting molecule can be analyzed to confirm the original structure. A study involving the determination of styrene-7,8-oxide enantiomers utilized the formation of this compound, which was subsequently derivatized with pentafluoropropionic anhydride. researchgate.net Analysis of such derivatives by MS/MS would yield specific fragmentation patterns, such as the loss of the pentafluoropropionyl group or cleavage at the C-C bond adjacent to the oxygen atoms, providing clear evidence of the core this compound skeleton. The fragmentation of related dilignol structures, such as arylglycerol-beta-aryl ethers, has been studied using LC-ES-MS/MS, providing a framework for interpreting the spectra of similar compounds. nih.gov

Table 2: Illustrative Fragmentation Analysis of a this compound Derivative via Tandem MS

Precursor Ion (Example)Fragmentation PathwayKey Fragment IonStructural Information Gained
Derivatized [M+H]⁺Neutral loss of derivatizing groupIon corresponding to [C₉H₁₂O₂ + H]⁺Confirms the mass of the parent alcohol.
Derivatized [M+H]⁺Cleavage of the C-O bond (ether)Fragment representing the phenyl-ethanol portionElucidates the position of the methoxy group.
Derivatized [M+H]⁺Benzylic cleavageTropylium ion (C₇H₇⁺)Confirms the presence of the unsubstituted phenyl ring.

This table illustrates hypothetical fragmentation pathways for a generic derivative of this compound to demonstrate the principles of structural elucidation by MS/MS.

Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism (CD)

As a chiral molecule, this compound exists as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration and enantiomeric purity of the compound.

Determination of Absolute Configuration

The absolute configuration (i.e., the R or S designation) of a chiral center can be determined by comparing experimental chiroptical data with theoretical calculations or established empirical rules. bch.ro

Optical Rotation (OR): This classical technique measures the angle to which a chiral compound rotates the plane of polarized light. While the sign of rotation ([α]) is specific to an enantiomer, assigning the absolute configuration based on this value alone can be unreliable without reference to a known standard.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, particularly at wavelengths corresponding to electronic transitions (UV-Vis region). scispace.com The absolute configuration of a molecule can be determined by comparing its experimental ECD spectrum with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). rsc.org A strong match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com For molecules like 1,2-diols, derivatization with a chiral auxiliary or complexation with reagents like dimolybdenum tetraacetate (Mo₂(OAc)₄) can induce a characteristic CD spectrum that is used to assign the absolute configuration. mdpi.com

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized light in the vibrational transition region. It has become a reliable tool for determining the absolute configuration of chiral organic molecules without the need for derivatization or crystallization. researchgate.net

Monitoring Enantiomeric Excess in Chiral Reactions

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer selectively. ru.nl

Circular dichroism is a direct method for monitoring enantiomeric excess. researchgate.net Since the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, a calibration curve can be established using samples of known enantiomeric composition. This allows for the rapid and accurate determination of the ee of unknown samples, making it a valuable tool for screening chiral catalysts and optimizing asymmetric reaction conditions. nih.gov This approach can be applied to monitor processes that produce or consume this compound, ensuring the enantiomeric purity of the final product without requiring chromatographic separation for each measurement. researchgate.net

Table 3: Methods for Determining Enantiomeric Excess (ee)

TechniquePrincipleApplication to this compound
Chiral HPLCSeparation of enantiomers on a chiral stationary phase.Baseline method for accurate ee determination.
Circular Dichroism (CD)Differential absorption of circularly polarized light, signal proportional to ee.Rapid screening of reaction outcomes and quality control. researchgate.net
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectra, allowing for integration and ee calculation. units.itStructural confirmation and ee determination in a single experiment.
Fluorescence-based AssaysFormation of fluorescent diastereomeric complexes with distinct emission intensities. nih.govHigh-throughput screening of asymmetric reactions producing chiral diols or amino alcohols.

X-ray Crystallography of Co-crystals and Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. While this compound is a liquid at room temperature, its crystal structure can be studied through derivatization or co-crystallization techniques.

Solid-State Structural Conformation and Intermolecular Interactions

To overcome the challenge of crystallizing a liquid, this compound or similar liquid phenylethanol derivatives can be co-crystallized with a "crystallization chaperone." researchgate.net These are host molecules that form crystalline inclusion complexes with guest molecules, allowing for the structural determination of the trapped guest via single-crystal X-ray diffraction. researchgate.net

Alternatively, a solid derivative of this compound can be synthesized and crystallized. The resulting crystal structure provides a wealth of information:

Solid-State Conformation: It reveals the preferred three-dimensional shape (conformation) of the molecule in the crystal, including the torsion angles between the phenyl ring, the ethanol backbone, and the methoxy group.

Intermolecular Interactions: The crystal packing shows how individual molecules interact with their neighbors. For this compound, key interactions would include hydrogen bonding involving the hydroxyl group, which acts as both a donor and an acceptor. Other non-covalent interactions, such as π-stacking between phenyl rings or weak C-H···O interactions, can also be identified. exaly.com

Polymorphism: Analysis of derivatives can also reveal the existence of different crystalline forms, or polymorphs, which have distinct physical properties. google.com Powder X-ray diffraction (PXRD) is often used to characterize these different forms. google.com

Table 4: Information Obtainable from X-ray Crystallography of a this compound Derivative

Structural FeatureDescriptionSignificance
Absolute Configuration Unambiguous determination of the R/S configuration (if a single enantiomer is crystallized).Gold standard for stereochemical assignment.
Bond Lengths & Angles Precise measurement of all covalent bond distances and angles.Confirms the molecular connectivity and geometry.
Molecular Conformation The specific spatial arrangement of atoms (e.g., gauche, anti) in the solid state.Provides insight into low-energy shapes of the molecule.
Hydrogen Bonding Network Identification of O-H···O or other hydrogen bonds, including their geometry and distances.Defines the primary forces governing crystal packing and influences physical properties.
Crystal Packing The overall arrangement of molecules within the unit cell.Reveals other intermolecular forces like van der Waals and π-π interactions. exaly.com

Computational Chemistry and Theoretical Modeling of 2 Methoxy 1 Phenylethanol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Methoxy-1-phenylethanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Theoretical calculations are employed to model the electronic characteristics of this compound. Methods like DFT and MP2 (Møller-Plesset perturbation theory) are used to determine the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential.

The introduction of the methoxy (B1213986) group to the phenylethanol structure has a notable electronic effect. It is suggested that the methoxy group increases the negative charge on the benzene (B151609) ring. researchgate.net This, in turn, enhances the intramolecular OH/π interaction through a more favorable electrostatic attraction between the hydroxyl proton and the electron-rich phenyl ring. researchgate.net The charge distribution and related electronic properties are reflected in various computed molecular descriptors.

Table 1: Computed Molecular Properties of this compound

Property Value Method/Source
Molecular Formula C₉H₁₂O₂ PubChem
Molecular Weight 152.19 g/mol PubChem
Topological Polar Surface Area 29.5 Ų Cactvs / PubChem
Complexity 97.7 Cactvs / PubChem
Hydrogen Bond Donor Count 1 Cactvs / PubChem
Hydrogen Bond Acceptor Count 2 Cactvs / PubChem

| Rotatable Bond Count | 3 | Cactvs / PubChem |

This table presents data computed by various sources and compiled in the PubChem database. nih.govnih.gov

This compound is a flexible molecule with several rotatable bonds, leading to multiple possible three-dimensional arrangements or conformations. Computational methods are essential for exploring the potential energy surface (PES) to identify the most stable, low-energy conformers.

Studies on the related molecule, 2-phenylethanol (B73330), using DFT (B3LYP) and ab initio (MP2, MP4(SDQ)) methods, have shown that non-planar gauche conformations are energetically favored over planar trans conformations. researchgate.net This preference is attributed to stabilizing intramolecular forces. The most stable conformer of 2-phenylethanol is stabilized by an OH/π hydrogen bond between the hydroxyl group's hydrogen atom and the phenyl ring's π-electron system. researchgate.netresearchgate.net For this compound, this interaction is expected to be enhanced. researchgate.net Computational analysis reveals that specific gauche conformers, where the hydroxyl group is directed toward the benzene ring, are the most stable structures. researchgate.net

Table 2: Summary of Conformational Analysis Findings for Phenyl-ethanol Derivatives

Feature Finding Significance Reference
Most Stable Conformation Gauche (non-planar) More stable than the trans (planar) conformer. researchgate.net
Stabilizing Interaction Intramolecular OH/π hydrogen bond The hydroxyl proton interacts favorably with the phenyl ring's π-electrons, lowering the system's energy. researchgate.netresearchgate.net

| Effect of Methoxy Group | Enhanced OH/π interaction | The methoxy group increases the electron density of the phenyl ring, strengthening the stabilizing interaction. | researchgate.net |

Reaction Mechanism Simulations and Kinetic Modeling

Theoretical modeling is crucial for elucidating the complex reaction mechanisms that molecules like this compound can undergo, particularly in processes like thermal decomposition or oxidation.

By applying high-level quantum chemical methods, such as the Complete Basis Set (CBS-QB3) method, researchers can map the potential energy surfaces of chemical reactions. researchgate.net This involves calculating the energies of reactants, products, and, critically, the high-energy transition state structures that connect them.

For the analogous compound 2-phenylethanol, computational studies of thermal decomposition have identified a six-membered cyclic rearrangement leading to dehydration as the most favorable reaction pathway, resulting in the formation of styrene (B11656) and water. researchgate.net This process involves a specific transition state whose structure and energy barrier can be precisely calculated. Similar computational approaches would be used for this compound to determine its primary decomposition pathways, which would likely involve the formation of a methoxy-substituted styrene derivative. These simulations provide a step-by-step view of bond-breaking and bond-forming processes that are impossible to observe directly in an experiment.

The data obtained from reaction pathway elucidation—specifically the calculated energy barriers (activation energies) for each possible reaction channel—allows for the prediction of chemical reactivity and selectivity. The pathway with the lowest energy barrier is kinetically the most favorable and is predicted to be the major reaction route.

In the case of 2-phenylethanol decomposition, the dehydration reaction was found to have the lowest energy barrier compared to other potential reactions, such as C-C bond cleavage. researchgate.net Therefore, computational models predict that this pathway will dominate, leading to a high selectivity for styrene as a product. researchgate.net For this compound, similar computational analysis would predict its reactivity profile by comparing the activation energies for different potential decomposition or oxidation reactions, thereby determining which products are most likely to form.

Kinetic Isotope Effect (KIE) calculations are a sophisticated computational tool used to validate the structures of transition states proposed by reaction mechanism simulations. The KIE is the change in the rate of a reaction upon substitution of an atom in the reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium).

By computationally modeling the reaction with both the normal and isotopically labeled this compound, the KIE can be predicted. This calculated value is then compared to experimentally measured KIEs. If the computed and experimental values match, it provides strong evidence that the calculated transition state structure is accurate and that the specific atom is involved in a bond-breaking or bond-forming event in the rate-determining step of the reaction. While specific KIE studies on this compound are not detailed in the provided search results, this methodology is a standard and powerful technique in the computational study of reaction mechanisms.

Molecular Docking and Interaction Studies (Chemical/Biochemical Perspective)

Computational modeling serves as a powerful tool to predict and analyze the interactions of small molecules like this compound with biological macromolecules. Through techniques such as molecular docking and molecular dynamics simulations, it is possible to gain insights into the binding mechanisms and potential effects of this compound on enzymes and cellular membranes at a molecular level.

While specific molecular docking studies for this compound are not extensively documented in publicly available research, its structural similarity to known enzyme substrates allows for informed predictions about its binding mechanisms. Alcohol dehydrogenases (ADHs), a broad family of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, are likely to interact with this compound.

The binding of this compound within the active site of an ADH would be governed by a combination of intermolecular forces. The hydroxyl group is expected to act as a key hydrogen bond donor and acceptor, interacting with polar amino acid residues and potentially a cofactor like NAD+. The phenyl ring would likely engage in hydrophobic and π-π stacking interactions with nonpolar residues, anchoring the molecule within the binding pocket. The methoxy group, with its ether oxygen, could also participate in hydrogen bonding or dipole-dipole interactions, further stabilizing the enzyme-substrate complex.

To illustrate the potential interactions, a hypothetical model can be constructed based on studies of similar substrates with ADHs. For instance, docking studies of various inhibitors with alcohol dehydrogenase have revealed key binding interactions and associated energies. nih.gov The binding affinity is a composite of these interactions.

Interactive Data Table: Predicted Binding Interactions of this compound in an ADH Active Site

Molecular Moiety of this compound Potential Interacting Amino Acid Residues Type of Interaction Estimated Contribution to Binding Affinity
Hydroxyl GroupSerine, Threonine, HistidineHydrogen BondingHigh
Phenyl GroupPhenylalanine, Leucine, ValineHydrophobic, π-π StackingModerate to High
Methoxy GroupAsparagine, GlutamineHydrogen Bonding, Dipole-DipoleLow to Moderate
Ethyl BackboneAlanine, IsoleucineVan der Waals ForcesLow

Note: This table is a predictive representation based on the known interactions of structurally related molecules and is intended for illustrative purposes.

The precise orientation and binding energy would be dependent on the specific topology and amino acid composition of the enzyme's active site. For example, studies on yeast alcohol dehydrogenase have shown that modifying the size of the substrate-binding pocket can invert substrate specificity, highlighting the importance of steric compatibility. nih.gov

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity, influencing their transport and distribution. Molecular dynamics simulations are a key computational tool for studying these interactions. semanticscholar.org For this compound, its amphiphilic nature—possessing both a polar hydroxyl group and a nonpolar phenyl ring—suggests it would readily partition into a lipid bilayer.

Upon insertion into a membrane, this compound is predicted to adopt a preferred orientation. The hydroxyl group would likely be positioned near the polar head groups of the phospholipids, forming hydrogen bonds with the phosphate (B84403) and glycerol (B35011) moieties. The phenyl ring and the rest of the carbon backbone would be embedded within the hydrophobic core of the membrane, interacting with the acyl chains of the lipids via van der Waals forces. The methoxy group's position would be intermediate, potentially residing in the interfacial region between the polar head groups and the hydrophobic tails.

Interactive Data Table: Predicted Interactions and Perturbations of this compound with a Phospholipid Bilayer

Region of Phospholipid Bilayer Interacting Moiety of this compound Primary Type of Interaction Potential Perturbation Effect
Polar Head Group Region (Phosphate, Glycerol)Hydroxyl GroupHydrogen BondingAlteration of head group hydration and orientation
Interfacial RegionMethoxy GroupDipole-Dipole, HydrophobicDisruption of interfacial water network
Hydrophobic Core (Acyl Chains)Phenyl Group, Ethyl BackboneHydrophobic, Van der WaalsIncreased membrane fluidity, decreased lipid order

Note: This table is a predictive representation based on the physicochemical properties of this compound and general principles of small molecule-membrane interactions.

Structure Activity and Structure Property Relationships Sar/spr in Academic Context

Correlation of Structural Modifications with Chemical Reactivity

The reactivity of the 1-phenylethanol (B42297) scaffold, of which 2-methoxy-1-phenylethanol is a derivative, is highly sensitive to its structural and electronic properties. The presence of the phenyl ring and the hydroxyl group at the benzylic position are key determinants of its chemical behavior.

The electronic nature of substituents on the phenyl ring significantly influences the reaction rates and product yields in various transformations of 1-phenylethanol and its analogues. This is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). wikipedia.org

Kinetic studies on the oxidation of 1-phenylethanol and its para-substituted derivatives by reagents like potassium dichromate and hypochlorite (B82951) have demonstrated clear structure-reactivity trends. asianpubs.orgsphinxsai.com Electron-donating groups (e.g., -CH₃) attached to the phenyl ring accelerate the rate of oxidation, while electron-withdrawing groups (e.g., -Cl, -NO₂) retard it. asianpubs.orgsphinxsai.com This is because electron-donating groups can stabilize the electron-deficient carbocation-like transition state that forms during the rate-determining step of the oxidation. sphinxsai.com A Hammett plot for these reactions yields a negative reaction constant (ρ), confirming the development of positive charge at the reaction center in the transition state. sphinxsai.com

In the context of dehydration reactions, substituents also play a critical role. For the catalytic dehydration of 1-phenylethanol derivatives to styrenes, electron-donating groups like para-methyl were found to decrease the reaction rate, whereas electron-withdrawing groups like para-chloro resulted in significantly lower yields of the desired styrene (B11656) product, with ether formation becoming a major competing pathway.

Stereochemical Influence on Synthetic Outcomes and Catalytic Activity

The chiral center at the C1 position of this compound allows it to serve as a valuable chiral auxiliary, influencing the stereochemical outcome of synthetic reactions. The specific (R) or (S) configuration of the auxiliary can direct the formation of a desired stereoisomer in the product.

A notable example is the diastereofacial discrimination observed in the reaction of allyl metallic reagents with chiral alkoxymethyl oxime ethers derived from (S)-2-methoxy-1-phenylethanol. oup.comoup.com The choice of the metallic reagent dramatically alters the stereochemical outcome. When an allyl Grignard reagent complexed with cerium trichloride (B1173362) is used, the reaction proceeds with high selectivity to afford the (S)-amine product. oup.com In contrast, using allyllithium as the reagent reverses the selectivity, preferentially yielding the (R)-amine isomer. oup.com This demonstrates how the stereochemistry of the chiral auxiliary, in combination with the reaction conditions, can be used to control the synthesis of specific enantiomers from the same starting material. oup.com

The stereochemistry of related phenylethanol derivatives also has a profound impact on catalytic activity. Chiral Schiff bases derived from enantiopure (R)- or (S)-2-amino-2-phenylethanol can be used to create rhodium(I) complexes. These complexes have been investigated as catalysts for the reduction of acetophenone (B1666503), showcasing the role of the ligand's stereochemistry in asymmetric catalysis.

Impact of Analogues on Lignin (B12514952) Depolymerization Efficiency

This compound is structurally related to key motifs found in lignin, particularly the β-O-4 aryl ether linkage. Consequently, its analogue, 2-phenoxy-1-phenylethanol (B2873073), is extensively used as a model compound to study the efficiency of various catalytic systems for lignin depolymerization. acs.orgmdpi.comd-nb.info The efficiency of cleaving the β-O-4 bond in this analogue is a critical measure of a catalyst's potential for converting raw lignin into valuable aromatic chemicals. researchgate.net

A wide range of catalytic systems have been evaluated using 2-phenoxy-1-phenylethanol. For instance, in hydrogenolysis reactions, various supported metal catalysts have been screened. mdpi.com While catalysts like Ru/C and Rh/C can achieve over 99% conversion of the model compound, the selectivity towards desired monomeric products varies. mdpi.com Bimetallic catalysts, such as Ni-Au, have shown enhanced monomer yields compared to their monometallic counterparts, highlighting a synergistic effect. mdpi.comd-nb.info For example, a Ni₇Au₃ catalyst provided a 71% monomer yield, which was significantly higher than with Ni alone. mdpi.com

The reaction environment also plays a crucial role. In photocatalytic systems, the choice of solvent significantly affects depolymerization efficiency; acetone (B3395972) was found to be a superior solvent to water, methanol (B129727), or ethanol (B145695) for the degradation of 2-phenoxy-1-phenylethanol, which is attributed to better solubility of the model compound. nih.gov In photocatalytic oxidation, a Cd-MOF/S/Ni–NiO composite material achieved nearly complete conversion of 2-phenoxy-1-phenylethanol, yielding primarily 2-phenoxy-1-phenylethanone (62%), phenol (B47542) (30%), and acetophenone (32%). rsc.org

Furthermore, the acidity of the medium can influence both conversion and product selectivity. Studies on the hydrogenolysis of 2-phenoxy-1-phenylethanol over a Ni₇Au₃ catalyst showed that increasing the pH from neutral to 13.0 increased the yield of aromatic monomers like phenol while suppressing the formation of hydrogenated products such as cyclohexanol. d-nb.info

Advanced Separation Science and Analytical Method Development for 2 Methoxy 1 Phenylethanol

Chromatographic Separation Technologies

Chromatography is a cornerstone for the analysis of 2-Methoxy-1-phenylethanol, enabling both the separation of its enantiomers and the assessment of its purity in various mixtures.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. This is often achieved through two main strategies: the use of chiral stationary phases (CSPs) or the derivatization of the analyte with a chiral agent.

One approach involves the use of CSPs that can differentiate between the enantiomers. For instance, a γ-cyclodextrin metal-organic framework (γ-CD MOF) has been successfully used as a chiral stationary phase for the HPLC separation of various chiral aromatic alcohols, including (R,S)-2-methoxy-2-phenylethanol. rsc.orgsemanticscholar.org The separation is based on the differential interactions, such as hydrogen bonding and hydrophobic interactions, between the enantiomers and the chiral environment of the stationary phase. rsc.org In a study using a γ-CD MOF packed column, (R,S)-2-methoxy-2-phenylethanol was successfully separated. semanticscholar.orgrsc.org

Another effective method is the derivatization of the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase like silica (B1680970) gel. oup.com For example, racemic alcohols can be esterified with an enantiomerically pure acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to produce diastereomeric esters that are separable by HPLC. nih.gov This method allows for the determination of the absolute configuration and enantiomeric purity of the alcohol. oup.com Similarly, axially chiral 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid has been utilized as a chiral derivatizing agent for the HPLC separation of enantiomeric alcohols. oup.com

A novel chiral covalent organic framework composite, (S)-DTP-COF@SiO2, has also been developed and used as a stationary phase for HPLC. This material has demonstrated excellent chiral separation performance for various compounds, including 2-methoxy-2-phenylethanol (B1584293), with good reproducibility. nih.gov

The selection of the mobile phase is also a critical factor in achieving good separation. For example, in the separation of chiral aromatic alcohols on a γ-CD MOF column, a mobile phase consisting of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) was used. semanticscholar.org The composition of the mobile phase can be adjusted to optimize the selectivity and resolution of the separation. semanticscholar.org

Table 1: HPLC Separation Parameters for Chiral Aromatic Alcohols

CompoundMobile PhaseColumn
(R,S)-1-phenyl-1-propanolDCM:MeOH 99.5:0.5 (v/v)γ-CD MOF packed column
(R,S)-1-phenylethanolNot specifiedγ-CD MOF packed column
(R,S)-2-methoxy-2-phenylethanolhexane:DCM 50:50CHIRALPAK IA column

This table presents examples of mobile phases and columns used for the HPLC separation of various chiral aromatic alcohols. The conditions for 2-methoxy-2-phenylethanol are included as reported in a specific study. semanticscholar.orgrsc.org

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for assessing the purity of this compound and analyzing it within complex mixtures. nih.gov This technique separates compounds based on their volatility and interaction with the stationary phase of the GC column.

In the context of synthesizing this compound, GC-MS can be used to confirm the structure of the product and any isomers formed, such as 2-methoxy-2-phenylethanol. researchgate.net For instance, in a method developed for the determination of styrene-7,8-oxide enantiomers, the formation of both this compound and 2-methoxy-2-phenylethanol was confirmed by GC-MS. researchgate.net

The choice of the GC column is crucial for achieving good separation. A polar column is often selected for the analysis of polar compounds like alcohols. google.com For example, a DB-Wax column has been used for the analysis of related compounds. oiv.int The temperature program of the GC oven is also optimized to ensure the effective separation of the components in the sample. google.com

For quantitative analysis, an internal standard is often used to improve the accuracy and precision of the method. analchemres.org The flame ionization detector (FID) is a common detector used for the quantification of organic compounds in GC. analchemres.org

Table 2: Typical GC Parameters for the Analysis of Related Alcohols

ParameterValue
ColumnDB-5MS fused silica capillary column (30 m × 0.25 mm I.D., 0.25 μm film thickness)
Carrier GasHelium
Flow Rate1 ml min-1
Injection ModeSplit (ratio 20:1)
Injector Temperature280 °C
DetectorFlame Ionization Detector (FID)

This table provides an example of typical GC conditions that can be adapted for the analysis of this compound, based on a method developed for 2-phenylethanol (B73330). analchemres.org

Emerging Separation Techniques

The field of separation science is continually evolving, with new materials and techniques being developed to address challenging separations, such as those involving chiral compounds.

Metal-Organic Frameworks (MOFs) in Chiral Separations

Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for various applications, including chiral separations. nih.govacs.org Their crystalline nature, high surface area, and tunable pore structures make them attractive candidates for use as chiral stationary phases in chromatography. researchgate.net

Chiral MOFs can be designed and synthesized to have specific recognition sites that can interact differently with the enantiomers of a chiral molecule, leading to their separation. nih.govacs.org Several studies have demonstrated the potential of MOFs in the separation of chiral alcohols. For example, a γ-cyclodextrin metal-organic framework (γ-CD MOF) has been effectively used as a stationary phase in HPLC for the separation of a variety of chiral aromatic alcohols. rsc.org The separation mechanism is attributed to the hydrophobic and hydrogen-bonding interactions between the alcohol and the γ-CD MOF. rsc.org

Another example is the use of UiO-67-typed Zr-MOFs functionalized with chiral amine alcohol pendants for the enantioselective adsorption of aromatic alcohols. acs.org These MOFs have shown excellent separation performance for compounds like 1-phenylethanol (B42297). acs.org The efficiency of the separation is influenced by the structure and pore size of the MOF, as well as the distribution of the chiral active sites. acs.org

The development of MOF-based chiral stationary phases is an active area of research, with the potential to provide more efficient and selective methods for the separation of enantiomers, including those of this compound. rsc.orgresearchgate.net

Purity Assessment Methodologies and Quality Control in Research Synthesis

Ensuring the purity of a synthesized compound is a critical aspect of chemical research. For this compound, a combination of analytical techniques is employed for purity assessment and quality control.

In addition to NMR, Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS), it also provides information about the fragmentation pattern, which can further aid in structural confirmation and the identification of any impurities. researchgate.net

For determining the enantiomeric purity, chiral HPLC is the method of choice. oup.com As discussed in section 8.1.1, this can be done either by using a chiral stationary phase or by derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on a standard column. oup.comnih.gov The ratio of the peak areas of the two enantiomers or diastereomers in the chromatogram allows for the calculation of the enantiomeric excess (ee). lu.se

For example, in the synthesis of enantiomerically pure 2'-methoxy-1,1'-binaphthyl-2-carboxylic acid, the diastereomeric esters formed with (R)-1-phenylethanol were separated by silica-gel column chromatography. oup.com The purity of the final product was then confirmed by HPLC. oup.com

Table 3: Analytical Techniques for Purity Assessment of this compound

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural confirmation and purity assessment
Mass Spectrometry (MS)Molecular weight determination and impurity identification
Gas Chromatography (GC)Separation and analysis of volatile components
High-Performance Liquid Chromatography (HPLC)Enantiomeric purity determination and separation of non-volatile components

Research Perspectives in Polymer Science and Materials Chemistry

Precursor Role in Polymer Synthesis and Resin Development

2-Methoxy-1-phenylethanol serves as a valuable precursor in the synthesis of a variety of polymers and resins. Its hydroxyl group can be readily functionalized, allowing it to be incorporated into polyester, polyurethane, and other polymer chains through esterification or urethane (B1682113) linkages. The presence of the phenyl and methoxy (B1213986) groups can impart desirable properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical characteristics.

One notable application is in the development of specialized resins. For instance, derivatives of this compound are used to create chiral stationary phases for high-performance liquid chromatography (HPLC). These materials are crucial for the separation of enantiomers, a critical process in the pharmaceutical industry. The specific stereochemistry of chiral derivatives of this compound allows for the creation of highly selective stationary phases capable of resolving racemic mixtures.

Furthermore, research has explored the use of (R)-(-)-2-Methoxy-2-phenylethanol as a precursor for synthesizing key intermediates for C4-symmetric tetraalkoxy nih.govresorcinarenes. sigmaaldrich.com These macrocyclic compounds have applications in host-guest chemistry and the development of novel sensors and catalysts. The synthesis involves leveraging the chiral nature of the precursor to build complex, three-dimensional structures.

Initiation of Anionic Polymerization Processes

A significant area of research focuses on the use of this compound derivatives as initiators for anionic polymerization. Anionic polymerization is a chain-growth polymerization method that proceeds via an active anionic center and is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions. kpi.ua

Specifically, the sodium salt of this compound, sodium methoxyphenylethoxide (Na-MPE), has been employed as an oxy-initiator. sigmaaldrich.com This initiator is particularly effective in the anionic polymerization of monomers like n-hexyl isocyanate. sigmaaldrich.com The initiation step involves the nucleophilic attack of the alkoxide on the monomer, creating a propagating anionic chain end. The structure of the initiator, including the phenyl and methoxy groups, can influence the polymerization kinetics and the properties of the resulting polymer.

The ability to control the initiation process is a key aspect of living polymerization techniques, which allow for the synthesis of block copolymers and other complex macromolecular architectures. researchgate.net The use of initiators derived from this compound contributes to the growing toolbox of initiators available for controlled anionic polymerization.

Incorporation into Advanced Materials

Beyond its role as a precursor and initiator, this compound can be directly incorporated into the structure of advanced materials to impart specific functionalities. Innovations in polymer technology are continually seeking new monomers and building blocks to create materials with tailored properties for various applications, including drug delivery systems. sigmaaldrich.com

The chiral nature of this compound is particularly advantageous in the design of chiral materials. For example, it has been used as a chiral building block in the synthesis of complex organic molecules and polymers. vulcanchem.com The stereochemistry of the molecule can direct the formation of specific three-dimensional structures in the resulting material, which is crucial for applications such as enantioselective catalysis and recognition.

Moreover, the presence of both hydrogen-bond-donating (hydroxyl group) and hydrogen-bond-accepting (methoxy group) capabilities, along with the aromatic ring, allows for a range of intermolecular interactions. These interactions can influence the self-assembly and macroscopic properties of materials into which it is incorporated. Research into chiral coordination polymers has demonstrated how the interplay of functional groups can dictate crystal packing and material properties. researchgate.net

The versatility of this compound and its derivatives continues to drive research into their application in polymer and materials science, with ongoing efforts to explore their full potential in creating novel and functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methoxy-1-phenylethanol, and how is its purity assessed?

  • Answer: this compound is synthesized via acid-catalyzed methanolysis of lignin model compounds like phenethyl phenyl ether (PPE) at temperatures exceeding 220°C. This pathway competes with thermal rearrangement under elevated conditions . Purity and structural integrity are assessed using nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm functional groups and stereochemistry, supplemented by mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. How is this compound characterized in terms of physicochemical properties?

  • Answer: Key properties such as density, viscosity, and refractive index are measured experimentally at controlled temperatures (e.g., 298.15–318.15 K). Surface tension is determined via the Wilhelmy-plate method, while excess molar volumes and deviations in viscosity are calculated using Redlich-Kister equations to study intermolecular interactions .

Advanced Research Questions

Q. What competing reaction pathways involve this compound during lignin degradation?

  • Answer: Under thermal conditions (>220°C), this compound forms as an intermediate via acid-catalyzed methanolysis of PPE (Route 3). Competing pathways include thermal rearrangement (Route 1) and subsequent reactions of this compound, such as dehydration to 2-methoxylvinylbenzene or methylation to 1,2-dimethoxylethylbenzene . Kinetic studies and selectivity analysis under varying temperatures and catalysts (e.g., Co–Zn-beta) are critical to optimize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.